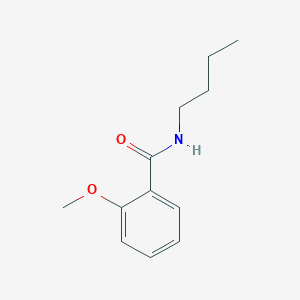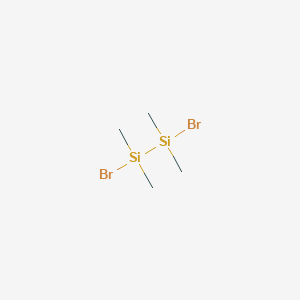
N,N'-Bis(dimethylaminomethylene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(dimethylaminomethylene)hydrazine (N,N-BDAMH) is an organic compound with a molecular formula of C6H16N4. It is an amine-containing hydrazine that is used in a variety of scientific research applications, including organic synthesis, chemical reactions, and biochemical and physiological studies. N,N-BDAMH is a versatile compound that can be used to synthesize a variety of other compounds and can be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
1. Synthesis and Evaluation as pH Sensor
N,N'-Bis(dimethylaminomethylene)hydrazine derivatives have been utilized in the synthesis of fluorescent dyes for pH sensing. For instance, a study by Jiang et al. (2015) detailed the synthesis of a BOPHY dye with a (p-dimethylamino)styryl group, demonstrating its effectiveness as a pH probe due to its significant fluorescence response to protonation (Jiang et al., 2015).
2. Synthesis of Amines and Pyrimidines
Research by Bredereck et al. (1974) explored the synthesis of 1,2-Bis(dimethylamino)ethylenes using dimethylaminomethylene compounds. This study demonstrated the utility of these compounds in synthesizing various amines and pyrimidines, highlighting their potential in organic synthesis (Bredereck et al., 1974).
3. Use in Organometallic Chemistry
In the field of organometallic chemistry, this compound derivatives have been involved in the synthesis of lithium-bis(silyl)hydrazide and tris(silyl)hydrazines, as reported by Bode et al. (1994). This research provides insights into the reactivity and crystal structures of these compounds (Bode et al., 1994).
4. In Synthesis of Antineoplastic Agents
A study by Shyam et al. (1985) focused on the synthesis of N,N'-bis(arylsulfonyl)hydrazines, investigating their potential as antineoplastic agents. This research highlights the role of these compounds in the development of new cancer therapies (Shyam et al., 1985).
5. In Crystallography and Molecular Structure
Research into the crystallographic structures of bis(dimethylaminomethylene)hydrazine derivatives, such as in the work of Guieu et al. (2013), has provided valuable insights into their molecular properties. These studies are crucial for understanding the physical and chemical behaviors of these compounds (Guieu et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N'-Bis(dimethylaminomethylene)hydrazine involves the reaction of dimethylformamide dimethyl acetal with hydrazine hydrate in the presence of a catalyst.", "Starting Materials": ["Dimethylformamide dimethyl acetal", "Hydrazine hydrate"], "Reaction": ["Step 1: Add dimethylformamide dimethyl acetal to a reaction flask.", "Step 2: Add hydrazine hydrate to the reaction flask.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Cool the reaction mixture and isolate the product by filtration or extraction."], } | |
| 16114-05-9 | |
Formule moléculaire |
C6H14N4 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H14N4/c1-9(2)5-7-8-6-10(3)4/h5-6H,1-4H3/b7-5-,8-6- |
Clé InChI |
AYTAYKXVFZPRAF-SFECMWDFSA-N |
SMILES isomérique |
CN(/C=N\N=C/N(C)C)C |
SMILES |
CN(C)C=NN=CN(C)C |
SMILES canonique |
CN(C)C=NN=CN(C)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described for N,N'-Bis(dimethylaminomethylene)hydrazine?
A1: The research article describes a novel, one-step synthesis method for this compound []. This is significant as it offers a potentially more efficient and cost-effective alternative to multi-step synthesis procedures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)


